(2r)-2-(2,6-Dichlorophenyl)oxirane
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Overview
Description
(2r)-2-(2,6-Dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-(2,6-Dichlorophenyl)oxirane typically involves the reaction of 2,6-dichlorophenylacetic acid with a suitable oxidizing agent to form the corresponding epoxide. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-(2,6-Dichlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(2r)-2-(2,6-Dichlorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2r)-2-(2,6-Dichlorophenyl)oxirane involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. This reactivity is exploited in various applications, including drug development and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2r)-2-(2,4-Dichlorophenyl)oxirane
- (2r)-2-(2,5-Dichlorophenyl)oxirane
- (2r)-2-(3,4-Dichlorophenyl)oxirane
Uniqueness
(2r)-2-(2,6-Dichlorophenyl)oxirane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to other dichlorophenyl-substituted oxiranes.
Properties
Molecular Formula |
C8H6Cl2O |
---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
(2R)-2-(2,6-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2/t7-/m0/s1 |
InChI Key |
OABUMCRYAMBARC-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1C(O1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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